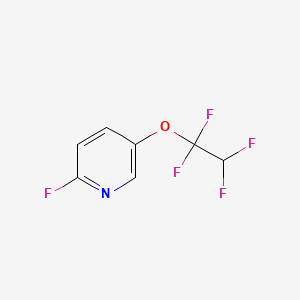
2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine is a fluorinated organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom at the 2-position and a 1,1,2,2-tetrafluoroethoxy group at the 5-position of the pyridine ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical and physical properties, such as high thermal stability, resistance to oxidation, and unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-fluoropyridine with 1,1,2,2-tetrafluoroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalytic hydrogenation and greener addition reactions can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like DMSO or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes, thereby modulating their activity. The compound’s unique electronic properties can also influence its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)aniline
- 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)benzene
- 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)thiazole
Uniqueness
2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both fluorine and tetrafluoroethoxy groups enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C7H4F5NO |
|---|---|
Molecular Weight |
213.10 g/mol |
IUPAC Name |
2-fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine |
InChI |
InChI=1S/C7H4F5NO/c8-5-2-1-4(3-13-5)14-7(11,12)6(9)10/h1-3,6H |
InChI Key |
OCVCYWVNCBIHJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OC(C(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


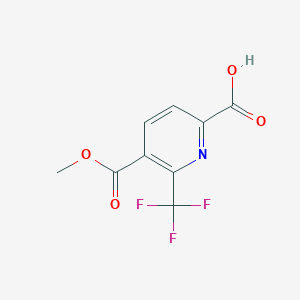
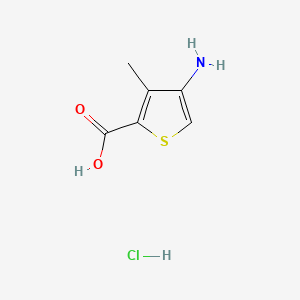
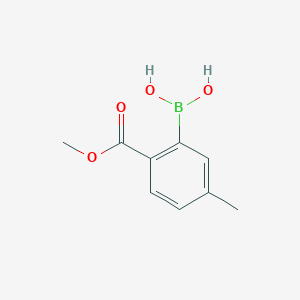
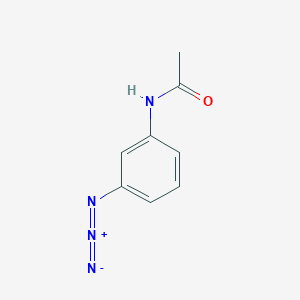
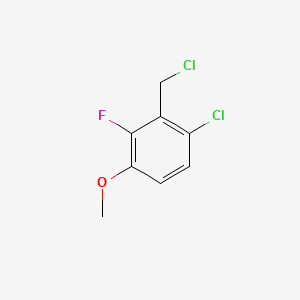
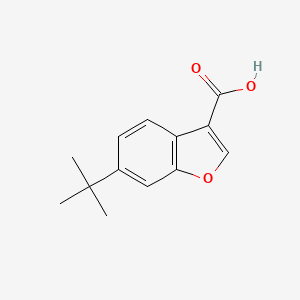
![(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid](/img/structure/B13463584.png)
![1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463590.png)
![rac-methyl (1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13463596.png)
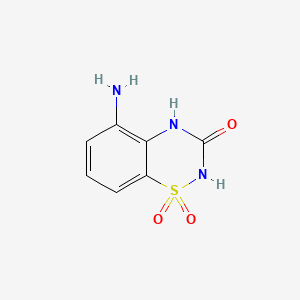
![2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid](/img/structure/B13463606.png)
![2-Oxaspiro[4.4]nonan-4-one](/img/structure/B13463626.png)
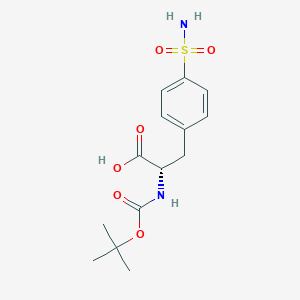
![7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B13463635.png)
